molecular formula C20H21ClFN3O2 B2715611 (1-(4-Chlorophenyl)cyclopentyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034578-78-2

(1-(4-Chlorophenyl)cyclopentyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No. B2715611
CAS RN: 2034578-78-2
M. Wt: 389.86
InChI Key: BGYDEXWMBRKKCR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the chloro and fluoro groups could potentially introduce interesting electronic effects, influencing the compound’s reactivity.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the chloro and fluoro groups could make the compound susceptible to reactions involving nucleophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the specific arrangement of its atoms would all influence properties like solubility, melting point, and reactivity.

Scientific Research Applications

Antagonist Clinical Candidate Discovery

A dipolar cycloaddition reaction technique was developed to access novel P2X7 antagonists, leading to the discovery of compounds with robust P2X7 receptor occupancy at low doses. This method facilitated the synthesis of a clinical candidate with promising applications in mood disorder treatments, showcasing the potential of complex chemical structures in drug development (Chrovian et al., 2018).

Anticancer and Antimicrobial Agents

Research into novel biologically potent heterocyclic compounds, incorporating elements like the subject compound, demonstrated significant anticancer and antimicrobial activities. These findings highlight the compound's relevance in developing new therapeutic agents against cancer and resistant microbial strains (Katariya et al., 2021).

Molecular Docking Studies

Further exploration into the compound's structure through molecular docking studies suggests its potential utility in overcoming microbe resistance to pharmaceutical drugs. This aspect underlines the importance of structural studies in identifying new pathways for drug discovery and resistance management (Katariya et al., 2021).

Formulation Development for Poorly Water-Soluble Compounds

Investigations into creating suitable formulations for poorly water-soluble compounds have led to improved in vivo exposure and potential therapeutic applications. This research points to the broader implications of chemical compounds in formulating effective drug delivery systems (Burton et al., 2012).

Synthesis and Reactivity Studies

Synthetic methodologies and reactivity studies of related chemical structures provide insights into their applications in producing intermediates for further chemical transformations. These investigations contribute to a deeper understanding of chemical reaction mechanisms and the development of new synthetic routes (Pouzet et al., 1998).

Future Directions

The study of new compounds like this one is a key part of advancing fields like medicinal chemistry and materials science. Future research could involve studying this compound’s synthesis, properties, and potential applications .

Mechanism of Action

The compound also contains a pyrrolidine ring, which is a common feature in many pharmaceuticals and is known to interact with various biological targets. The presence of fluorine and chlorine atoms might enhance the compound’s ability to penetrate biological membranes, potentially affecting its pharmacokinetics .

The compound’s mode of action, like many drugs, would likely involve binding to its target(s) and modulating their activity, leading to changes in downstream biochemical pathways. The specific effects would depend on the nature of the target and the type of modulation (activation or inhibition) .

The compound’s pharmacokinetics would be influenced by factors such as its solubility, stability, and the presence of functional groups that might interact with metabolic enzymes. These factors would affect the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability .

The compound’s action could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules that might interact with the compound or its targets .

properties

IUPAC Name

[1-(4-chlorophenyl)cyclopentyl]-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClFN3O2/c21-15-5-3-14(4-6-15)20(8-1-2-9-20)18(26)25-10-7-17(13-25)27-19-23-11-16(22)12-24-19/h3-6,11-12,17H,1-2,7-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGYDEXWMBRKKCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCC(C3)OC4=NC=C(C=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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